molecular formula C11H18O2 B1617508 Methyl chrysanthemate CAS No. 5460-63-9

Methyl chrysanthemate

Cat. No. B1617508
Key on ui cas rn: 5460-63-9
M. Wt: 182.26 g/mol
InChI Key: ITNHSNMLIFFVQC-UHFFFAOYSA-N
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Patent
US03943167

Procedure details

In a 100 ml volume four-necked flask, there were charged methyl chrysanthemate consisting of 40.0 % of the cis-isomer and 60.0 % of the trans-isomer (20.0 g; trans-isomer, 0.066 mol), a 10 % aqueous solution of potassium hydroxide (33 g; 0.059 mol) and methanol (20 g), and the mixture was stirred at 50°C for 4 hours as in Example 1. After the removal of methanol by distillation, the reaction mixture was treated as in Example 4 to give trans-chrysanthemic acid (9.4 g; trans-isomer, 83 %) and unreacted methyl chrysanthemate (9.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])=[CH:3][CH:4]1[C:6]([CH3:8])([CH3:7])[CH:5]1[C:9]([O:11][CH3:12])=[O:10].[OH-].[K+]>CO>[CH3:1][C:2]([CH3:13])=[CH:3][C@H:4]1[C:6]([CH3:7])([CH3:8])[C@@H:5]1[C:9]([OH:11])=[O:10].[CH3:1][C:2]([CH3:13])=[CH:3][CH:4]1[C:6]([CH3:7])([CH3:8])[CH:5]1[C:9]([O:11][CH3:12])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC1C(C1(C)C)C(=O)OC)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
33 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
ADDITION
Type
ADDITION
Details
the reaction mixture was treated as in Example 4

Outcomes

Product
Name
Type
product
Smiles
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 83%
Name
Type
product
Smiles
CC(=CC1C(C1(C)C)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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